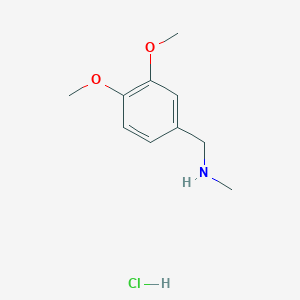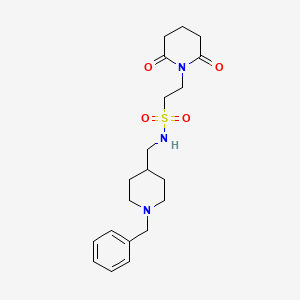
N-ethoxy-2-hydroxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-ethoxy-2-hydroxyacetamide” is a chemical compound that can be purchased for pharmaceutical testing . It is a compound with functional groups such as amines, alcohols, ethers, epoxides, and others .
Synthesis Analysis
The synthesis of 2-hydroxyacetamide derivatives, which could include “this compound”, has been reported in the literature. One method involves the electrochemical synthesis of 2-hydroxyacetamides by anodic oxidation of 3,5-di-tert-butylcatechol in the presence of primary aliphatic amines at the surface of the carbon electrode . Another method involves the synthesis of N,N-di-octyl-2-hydroxyacetamide (DOHyA) by alkaline hydrolysis of N,N-di-octyl-2-acetoxyacetamide .
科学的研究の応用
Quantum-Chemical Analysis and Complex Forming Ability : A study by Ikizler, Demirbaş, and Abbasoǧlu (2000) investigated the structures and electronic properties of N-hydroxyamide ethoxycarbonylhydrazones, a related compound to N-ethoxy-2-hydroxyacetamide. They explored properties like total energies, heats of formation, dipole moments, and ionization potentials using quantum-chemical methods. Additionally, they studied the complex forming ability of these compounds with metal cations, particularly with Ni2+ and Cu2+ (Ikizler, Demirbaş, & Abbasoǧlu, 2000).
Synthesis and Characterization : Zamudio Rivera, Carrillo, and Mancilla (2000) synthesized various hydroxyacetamides, exploring their potential as anticonvulsant agents and their use in the preparation of photographic elements and heterocyclic compounds. They characterized these compounds using spectroscopic methods (Zamudio Rivera, Carrillo, & Mancilla, 2000).
Crystal Structure Analysis : Perpétuo and Janczak (2009) obtained N-phenyl-2-hydroxyacetamide in crystalline form and analyzed its molecular structure using X-ray crystallography. They found that the molecules are linked by hydrogen bonds into one-dimensional chains, providing insights into its crystal structure and stability (Perpétuo & Janczak, 2009).
Chemoselective Acetylation in Drug Synthesis : Magadum and Yadav (2018) studied the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs. They employed Novozym 435 as a catalyst, exploring different acyl donors and parameters affecting the reaction (Magadum & Yadav, 2018).
Protecting Group in Peptide Syntheses : Smith et al. (1992) discussed the use of N-alkenyl and N-alkoxymethyl lactams, including derivatives of this compound, as protecting groups in peptide syntheses. They provided a methodology for adding and removing these protecting groups under mild conditions (Smith et al., 1992).
作用機序
Target of Action
N-Ethoxy-2-hydroxyacetamide is a synthetic compound that is structurally similar to urea . Its primary target is the bacterial enzyme urease . Urease plays a crucial role in the metabolism of urea in bacteria, and its inhibition can disrupt bacterial growth and survival .
Mode of Action
This compound acts as an antagonist of urease . It reversibly inhibits the enzyme, preventing the hydrolysis of urea and the production of ammonia in urine infected with urea-splitting organisms . This leads to a decrease in pH and ammonia levels, creating conditions that are more favorable for the action of antimicrobial agents .
Biochemical Pathways
The inhibition of urease by this compound affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . By preventing the production of ammonia, this compound disrupts this pathway and its downstream effects, which include the regulation of pH and nitrogen metabolism in bacteria .
Result of Action
The action of this compound results in a decrease in the pH and ammonia levels in urine infected with urea-splitting organisms . This can enhance the effectiveness of antimicrobial agents, leading to a higher cure rate for urinary tract infections caused by these organisms .
特性
IUPAC Name |
N-ethoxy-2-hydroxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-2-8-5-4(7)3-6/h6H,2-3H2,1H3,(H,5,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVKLPDPFCRRKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONC(=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B2411605.png)
![(3Z)-3-[(1,3-benzodioxol-5-ylamino)methylene]-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2411606.png)




![2-[5-(4-Bromophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B2411617.png)

![(S)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline](/img/structure/B2411620.png)


